N,N-bis(3-aminopropyl)octadec-9-enamide

Description

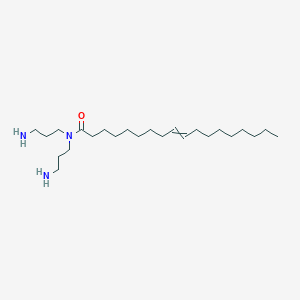

N,N-bis(3-aminopropyl)octadec-9-enamide is a polyamine-based amide derivative featuring an 18-carbon unsaturated chain (octadec-9-enyl) linked to two 3-aminopropyl groups via amide bonds. Its structure combines a lipophilic unsaturated hydrocarbon tail with hydrophilic polyamine moieties, making it amphiphilic.

Properties

CAS No. |

138249-75-9 |

|---|---|

Molecular Formula |

C24H49N3O |

Molecular Weight |

395.7 g/mol |

IUPAC Name |

N,N-bis(3-aminopropyl)octadec-9-enamide |

InChI |

InChI=1S/C24H49N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24(28)27(22-17-20-25)23-18-21-26/h9-10H,2-8,11-23,25-26H2,1H3 |

InChI Key |

UMYYQSAGBDSXQW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)N(CCCN)CCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(3-aminopropyl)octadec-9-enamide typically involves the reaction of octadec-9-enoic acid with 3-aminopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Activation of Octadec-9-enoic Acid: The carboxylic acid group of octadec-9-enoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Amidation Reaction: The activated octadec-9-enoic acid is then reacted with 3-aminopropylamine to form this compound. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(3-aminopropyl)octadec-9-enamide undergoes various chemical reactions, including:

Oxidation: The double bond in the aliphatic chain can be oxidized to form epoxides or diols.

Reduction: The compound can be reduced to form saturated amides.

Substitution: The primary amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Epoxides, diols

Reduction: Saturated amides

Substitution: N-alkylated or N-acylated derivatives

Scientific Research Applications

N,N-bis(3-aminopropyl)octadec-9-enamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.

Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.

Industry: It is used in the production of surfactants, lubricants, and coatings.

Mechanism of Action

The mechanism of action of N,N-bis(3-aminopropyl)octadec-9-enamide involves its interaction with biological membranes and proteins. The primary amine groups can form hydrogen bonds and ionic interactions with target molecules, while the long aliphatic chain allows for membrane insertion and disruption. This dual functionality contributes to its bioactivity and potential therapeutic effects.

Comparison with Similar Compounds

N,N-bis(3-aminopropyl)dodecylamine

- Structure: A tertiary alkyl amine with a 12-carbon (dodecyl) chain and two 3-aminopropyl groups.

- Function : Used as a disinfectant in veterinary applications.

- Key Findings :

- Antimicrobial Efficacy : Associated with outbreaks of Serratia mastitis in dairy herds when used in teat disinfectants. Its shorter chain length (C12 vs. C18) may reduce lipid solubility and membrane disruption efficiency compared to octadec-9-enamide .

- Stability : Solutions with lower concentrations degrade faster due to component dissociation. For example, 0.1% solutions lose efficacy within weeks, necessitating fresh preparation .

Bis-naphthalimide Polyamine Conjugates

- Structure: Bis-naphthalimide moieties connected via polyamine linkers (e.g., N,N-bis(3-aminopropyl)methylamine or ethylenediamine).

- Function : Anticancer agents targeting DNA intercalation.

- Key Findings: DNA Binding: Ethylenediamine-linked bis-naphthalimides exhibit weak intercalation but strong DNA helix binding, enabling bioimaging applications. Methylamine-linked analogs show potent cytotoxicity (IC50: 1.60–2.73 µM in cancer cell lines) . In Vivo Activity: A diethylenetriamine-bridged analog reduced tumor weight by 44.7% in xenograft models, outperforming mono-naphthalimide derivatives .

- Contrast with Octadec-9-enamide : The absence of aromatic moieties in octadec-9-enamide suggests a different mechanism (e.g., membrane disruption vs. DNA binding). However, its polyamine groups may still facilitate cellular uptake.

Fusidic Acid Derivatives with Polyamine Fragments

- Structure: Fusidic acid modified with polyamines (e.g., N,N-bis(3-aminopropyl)-1,3-propanediamine).

- Function : Antimicrobial agents targeting bacterial membranes.

- Key Findings: Activity Spectrum: C21 amides with spermine/spermidine fragments showed broad antimicrobial activity, while 3-amino-substituted fusidic acid derivatives were inactive . Synthetic Optimization: Titanium-catalyzed reductive amination improved yields and minimized side products .

- Contrast with Octadec-9-enamide : The unsaturated C18 chain in octadec-9-enamide may enhance membrane permeability compared to fusidic acid’s rigid steroid backbone.

Polyamidoamine (PAMAM) Dendrimer Precursors

- Structure: N,N-bis(3-aminopropyl)amine derivatives used in dendrimer synthesis.

- Function : Drug delivery systems and antimicrobial peptidomimetics.

- Key Findings :

- Contrast with Octadec-9-enamide : The amide linkage in octadec-9-enamide may reduce nucleophilicity compared to primary amines in PAMAM precursors, altering dendrimer branching efficiency.

Data Tables

Table 2: Structural and Functional Differences

| Feature | Octadec-9-enamide | Dodecylamine Analog | Bis-naphthalimide Conjugates |

|---|---|---|---|

| Chain Length | C18 (unsaturated) | C12 (saturated) | Aromatic moieties |

| Functional Groups | Amide, polyamine | Tertiary amine | Imide, polyamine |

| Primary Mechanism | Membrane disruption (inferred) | Membrane destabilization | DNA intercalation/binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.